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Compound of Interest

Compound Name: Ethyl 3-phenoxypropionate

Cat. No.: B1330695

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
phenylpropionate (CAS No. 2021-28-5), a key intermediate in the synthesis of various
pharmaceutical compounds.[1] The following sections detail its characteristic Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Chemical Structure and Properties

e |[UPAC Name: Ethyl 3-phenylpropanoate

e Molecular Formula: C11H1402

e Molecular Weight: 178.23 g/mol [2]

» Description: A clear, colorless liquid with a fruity, floral odor.[2]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for Ethyl 3-phenylpropionate,
providing a clear reference for compound identification and characterization.

Table 1: *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1330695?utm_src=pdf-interest
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4744955.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-phenylpropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-phenylpropionate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent: CDCls, Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.29-7.18 Multiplet 5H Ar-H
4.11 Quartet 2H -O-CH2-CHs
2.94 Triplet 2H Ph-CH2-CH2-COO-
2.61 Triplet 2H Ph-CHz2-CH2-COO-
1.22 Triplet 3H -O-CHz2-CHs

Data sourced from
PubChem CID 16237.

[2]

Table 2: 13C NMR Spectroscopic Data

Solvent: CDCls, Frequency: 22.53 MHz

Chemical Shift (8) ppm Assighment
172.82 C=0

140.62 Ar-C (quaternary)
128.47 Ar-CH

128.30 Ar-CH

126.23 Ar-CH

60.35 -O-CHz2-CHs

35.94 Ph-CH2-CH2-COO-
31.01 Ph-CH2-CH2-COO-
14.21 -O-CH2-CHs

Data sourced from PubChem CID 16237.[2]
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Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
3080 - 3020 Medium C-H Stretch Aromatic
2980 - 2850 Medium C-H Stretch Aliphatic (CHz, CHs)
1735 - 1750 Strong C=0 Stretch Ester Carbonyl[3]
1600, 1495, 1450 Medium-Weak C=C Stretch Aromatic Ring
Strong (multiple
1300 - 1000 C-O Stretch Ester[3]

bands)

Assignments are
based on typical
values for aliphatic
esters and aromatic
compounds.[3][4][5]

Table 4: Mass Spectrometry (MS) Data

lonization Method: Electron lonization (El)
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Mass-to-Charge Ratio

Relative Intensity (%) Proposed Fragment
(m/z) L
178 ~15 [M]* (Molecular lon)
133 ~10 [M - OCH2CHs]*
105 ~30 [CsHo]* or [CeHsCH2CH2]*
[CsHs]* (Styrene radical cation
104 100 (Base Peak) ]
via McLafferty rearrangement)
91 ~45 C7H7]* (Tropylium ion)
[C7H7]* (Tropy
77 ~1 6Hs enyl ion
0 [CeHs]* (Phenyl ion)

Data sourced from PubChem

CID 16237.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-20 mg of Ethyl 3-phenylpropionate for *H NMR (or 20-50 mg for 13C

NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) in a

clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.

o Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube

to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.
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o Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

o Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCIs solvent to stabilize the
magnetic field.

o Shim the magnetic field to optimize its homogeneity across the sample, which maximizes
spectral resolution.

o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Set the required experimental parameters (e.g., number of scans, pulse sequence,
spectral width, relaxation delay).

o Initiate data acquisition.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
o Sample Preparation (Neat Liquid Film):
o Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.

o Using a pipette, place one small drop of liquid Ethyl 3-phenylpropionate onto the surface
of one salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin,
uniform film between the plates. Avoid introducing air bubbles.

o Data Acquisition:
o Place the assembled salt plates into the sample holder of the FTIR spectrometer.

o First, acquire a background spectrum with the empty, clean salt plates in the beam path.
This allows for the subtraction of atmospheric (COz, H20) and instrument-related
absorptions.
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o Acquire the spectrum of the sample. The instrument's software will automatically ratio the
sample scan against the background scan to produce the final transmittance or
absorbance spectrum.

o After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or
isopropanol) and return them to a desiccator for storage.[6]

3.3 Mass Spectrometry (MS)
e Sample Introduction (GC-MS):

o Ethyl 3-phenylpropionate, being a volatile liquid, is ideally introduced via a Gas
Chromatograph (GC).

o A small volume of a dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC.

o The sample is vaporized and travels through a capillary column, separating it from any
impurities. The separated compound then elutes directly into the mass spectrometer's ion
source.

« lonization (Electron lonization - El):

o Inside the high-vacuum ion source, the gaseous sample molecules are bombarded by a
beam of high-energy electrons (typically 70 eV).

o This bombardment dislodges an electron from the molecule, forming a positively charged
molecular ion ([M]*), which is also a radical.

¢ Mass Analysis and Detection:

o The high energy of the ionization process causes the molecular ion to fragment into a
pattern of smaller, characteristic ions.

o These positively charged ions are accelerated by an electric field into the mass analyzer
(e.g., a quadrupole or magnetic sector).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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o Adetector at the end of the analyzer records the relative abundance of each ion,
generating the mass spectrum.

Visualized Workflows and Pathways

4.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 3-phenylpropionate.
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General workflow for spectroscopic analysis.

4.2 Mass Spectrometry Fragmentation Pathway

This diagram outlines the primary electron ionization (El) fragmentation pathways for Ethyl 3-

phenylpropionate. The formation of the base peak at m/z 104 via a McLafferty rearrangement is
a key diagnostic feature.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1330695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl 3-phenylpropionate
M]*
m/z = 178

McLafferty Rearr. | «COOEt - «OEt

- C3He0O2
Styrene Cation Radical
[CsHs]* [CsHo]* [M - OE{t]*
m/z = 104 m/z = 105 m/z = 133

(Base Peak)

- CH2

Tropylium lon
[C7H7]*
m/z =91

Click to download full resolution via product page

EI-MS Fragmentation of Ethyl 3-phenylpropionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 3-Phenylpropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330695#spectroscopic-data-of-ethyl-3-
phenylpropionate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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